5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde
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Overview
Description
5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde is an organic compound with the molecular formula C16H13BrO2 and a molecular weight of 317.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the benzaldehyde ring and a phenylprop-2-enoxy group at the 2nd position. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 3-phenylprop-2-enyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the phenylprop-2-enoxy group, resulting in the formation of the desired product.
Chemical Reactions Analysis
5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in drug discovery, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
5-Bromo-2-(3-phenylprop-2-enoxy)benzaldehyde can be compared with other similar compounds, such as:
5-Bromo-2-hydroxybenzaldehyde: This compound lacks the phenylprop-2-enoxy group and has different chemical properties and applications.
2-(3-Phenylprop-2-enoxy)benzaldehyde: This compound lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(3-phenylprop-2-enyl)benzaldehyde: This compound has a phenylprop-2-enyl group instead of a phenylprop-2-enoxy group, leading to different chemical behavior.
These comparisons highlight the unique features and applications of this compound, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H13BrO2 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
5-bromo-2-(3-phenylprop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C16H13BrO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2 |
InChI Key |
BQOMLOURFBRIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
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